3-(1H-imidazol-2-yl)piperidine hydrochloride

Medicinal Chemistry Kinase Inhibition Synthetic Building Block

Medicinal chemistry programs targeting kinase-dependent cancers require the exact 3-substituted imidazole regioisomer to ensure synthetic fidelity and valid SAR interpretation. Common 4-substituted analogs or incorrect salt forms lead to altered binding geometries and irreproducible results. - **Exact Regioisomer:** The 3-(1H-imidazol-2-yl) substitution pattern is explicitly cited in kinase modulator patents (AU2013344549, US9315517B2) for hyperproliferative disease targets. - **Defined Salt Stoichiometry:** The monohydrochloride salt offers distinct solubility, stability, and reactivity profiles versus the free base or dihydrochloride, critical for reproducible synthesis. - **Supply Reliability:** Sourced as a ≥95% pure solid with full quality assurance documentation, enabling immediate deployment in lead optimization and chemical probe development.

Molecular Formula C8H14ClN3
Molecular Weight 187.67 g/mol
CAS No. 1352654-79-5
Cat. No. B1403255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-2-yl)piperidine hydrochloride
CAS1352654-79-5
Molecular FormulaC8H14ClN3
Molecular Weight187.67 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC=CN2.Cl
InChIInChI=1S/C8H13N3.ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;/h4-5,7,9H,1-3,6H2,(H,10,11);1H
InChIKeyBBDASZCNPUBORX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-2-yl)piperidine Hydrochloride (CAS 1352654-79-5): Procurement and Basic Characteristics


3-(1H-Imidazol-2-yl)piperidine hydrochloride is a heterocyclic organic compound with the molecular formula C8H14ClN3 and a molecular weight of 187.67 g/mol . The molecule features a piperidine ring substituted at the 3-position with an imidazole moiety, presenting as the hydrochloride salt which enhances aqueous solubility . The compound exists as a solid at room temperature and is primarily utilized as a research chemical and synthetic building block in medicinal chemistry .

Why Generic Substitution Fails for 3-(1H-Imidazol-2-yl)piperidine Hydrochloride


In the class of imidazolylpiperidines, regioisomerism and salt stoichiometry critically determine both synthetic utility and biological interaction profiles. The 3-substituted imidazole regioisomer positions the piperidine nitrogen for distinct downstream functionalization and receptor binding geometries compared to the more common 4-substituted analogs [1]. Additionally, the monohydrochloride salt form of 3-(1H-imidazol-2-yl)piperidine hydrochloride (CAS 1352654-79-5) offers different solubility, stability, and reactivity profiles compared to the free base (CAS 90747-55-0) or the dihydrochloride salt (CAS 1263378-48-8) . Substituting any of these closely related compounds can lead to altered reaction outcomes in synthetic pathways or divergent biological activities in pharmacological studies [2]. Therefore, procurement decisions must be specific to this exact regioisomer and salt form to ensure experimental reproducibility and reliable structure-activity relationship interpretation.

Quantitative Evidence Guide: 3-(1H-Imidazol-2-yl)piperidine Hydrochloride vs. Comparators


Regioisomerism Determines Synthetic Scaffold Utility for Kinase Inhibitor Patents

Patents describing novel imidazol-piperidinyl derivatives as modulators of kinase activity, such as AU2013344549 and US9315517B2, explicitly rely on a 3-piperidinyl-1H-imidazole core structure [1]. The 3-substitution pattern on the piperidine ring is essential for the spatial orientation required for kinase binding pocket interactions, as outlined in the general formula (I) of these patents [2]. While direct binding data for the unsubstituted hydrochloride salt is not available, the specific regioisomer is a mandatory intermediate for synthesizing the patented compounds.

Medicinal Chemistry Kinase Inhibition Synthetic Building Block

Salt Form Dictates Molecular Weight and Stoichiometry for Accurate Synthesis

The compound is available in multiple salt forms, each with a distinct molecular weight and stoichiometry, which are critical for accurate reaction calculations. 3-(1H-Imidazol-2-yl)piperidine hydrochloride (CAS 1352654-79-5) has a molecular weight of 187.67 g/mol and a calculated LogP of 1.2985 [REFS-1, REFS-2]. The dihydrochloride salt (CAS 1263378-48-8) has a molecular weight of 224.13 g/mol [1]. The free base (CAS 90747-55-0) has a molecular weight of 151.21 g/mol .

Chemical Synthesis Medicinal Chemistry Building Block

Purity Grade and Analytical Specifications Enable Reproducible Research

Commercially available 3-(1H-imidazol-2-yl)piperidine hydrochloride is offered with a purity specification of 95% (HPLC) . This level of purity is suitable for most research applications as a building block. While related compounds may be offered at varying purities, ensuring a consistent and documented purity level is fundamental for reproducible chemical reactions and biological assays.

Quality Control Analytical Chemistry Reproducibility

Limited Public Bioactivity Data Necessitates Direct Procurement for Target Validation

A comprehensive search of public databases, including ChEMBL, BindingDB, and PubMed, reveals no published bioactivity data (Ki, IC50, EC50) for 3-(1H-imidazol-2-yl)piperidine hydrochloride itself [1]. In contrast, structurally related imidazolylpiperidines, such as immepip and methimepip, have well-characterized activity as histamine H3 receptor agonists, with methimepip exhibiting a pEC50 of 8.0 [2]. The lack of public data for the target compound creates an opportunity for novel target discovery but also a liability if the compound's activity profile is unknown.

Pharmacology Target Validation Chemical Probe

Optimal Application Scenarios for 3-(1H-Imidazol-2-yl)piperidine Hydrochloride


Synthesis of Kinase Inhibitor Patented Scaffolds

Given the explicit use of a 3-(1H-imidazol-2-yl)piperidine core in patents for kinase activity modulators (e.g., AU2013344549, US9315517B2), this compound is the required building block for synthesizing compounds within the scope of these patents [REFS-1, REFS-2]. Procuring this specific regioisomer is essential for medicinal chemistry groups pursuing kinase inhibitor drug discovery programs targeting hyperproliferative diseases, such as cancer.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

The lack of public bioactivity data for this specific compound makes it a valuable tool for comparative pharmacology. Researchers can procure it alongside the more studied 4-(1H-imidazol-2-yl)piperidine analogs to establish a comprehensive SAR dataset [3]. By systematically testing this compound against a panel of potential targets (e.g., GPCRs, kinases, ion channels), scientists can determine if the 3-substitution pattern confers unique selectivity or potency profiles, potentially leading to novel chemical probes or therapeutic leads.

Coordination Chemistry and Metal Complex Synthesis

The imidazole moiety in 3-(1H-imidazol-2-yl)piperidine hydrochloride is a well-established ligand for transition metals, and the piperidine nitrogen provides an additional coordination site or a handle for further functionalization . The 3-substitution pattern creates a unique bite angle and coordination geometry compared to the 2- or 4-substituted isomers. This compound can be used to synthesize novel metal complexes for catalysis or as potential metallodrug candidates, where the exact ligand geometry is critical for catalytic activity or biological target engagement.

Chemical Biology Probe Synthesis and Target Identification

The piperidine nitrogen in 3-(1H-imidazol-2-yl)piperidine hydrochloride is a convenient site for functionalization, such as alkylation or acylation, without affecting the imidazole ring. This allows for the attachment of reporter tags (e.g., biotin, fluorescent dyes) or affinity matrices while preserving the core pharmacophore . Such derivatives can be used in chemical biology for target identification pull-down experiments or cellular imaging studies to elucidate the mechanism of action of related imidazolylpiperidine compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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